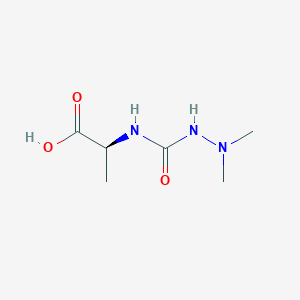
(1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structural features, such as the presence of both amino and carboxylic acid functional groups, make it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic resolution or chiral pool synthesis. Enzymatic resolution uses specific enzymes to selectively react with one enantiomer of a racemic mixture, leaving the desired enantiomer in high purity. Chiral pool synthesis utilizes naturally occurring chiral compounds as starting materials, which are then chemically modified to produce the target compound.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine (Et₃N).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Another chiral amino acid derivative with different functional groups.
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: A compound with a similar cyclopropane ring structure but different substituents.
Uniqueness
(1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups on a cyclopentane ring. This combination of features makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
207983-43-5 |
|---|---|
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
(1S,2S,3S)-1-amino-2-methylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-4-5(6(10)11)2-3-8(4,9)7(12)13/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)/t4-,5-,8-/m0/s1 |
Clave InChI |
STIVVGOWGUYXGI-YQJDLUKNSA-N |
SMILES isomérico |
C[C@H]1[C@H](CC[C@]1(C(=O)O)N)C(=O)O |
SMILES canónico |
CC1C(CCC1(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate](/img/structure/B14242934.png)
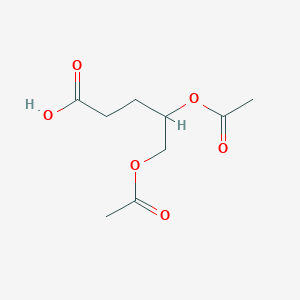
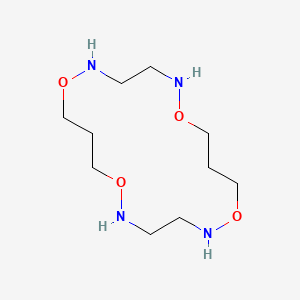
![1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-](/img/structure/B14242957.png)
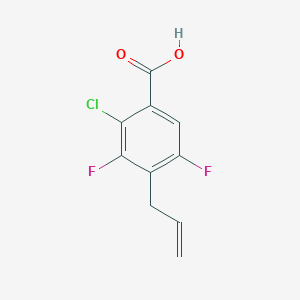
![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
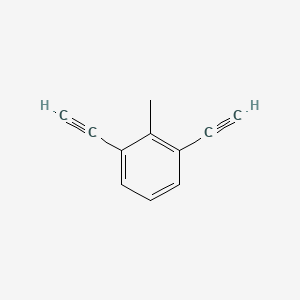

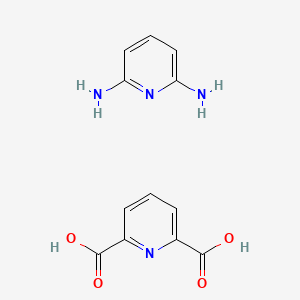
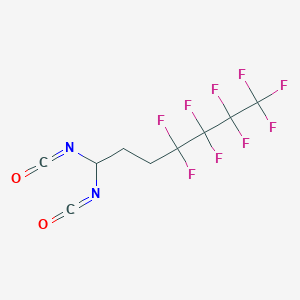
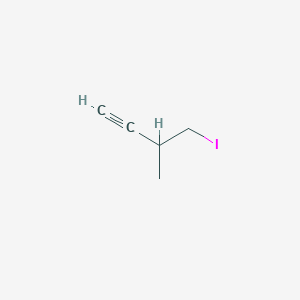
![1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL](/img/structure/B14243015.png)
